1-Trityl-2,5-pyrrolidinedione

Description

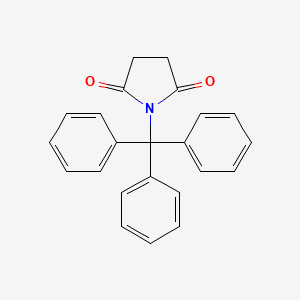

Structure

2D Structure

3D Structure

Properties

CAS No. |

66365-49-9 |

|---|---|

Molecular Formula |

C23H19NO2 |

Molecular Weight |

341.4 g/mol |

IUPAC Name |

1-tritylpyrrolidine-2,5-dione |

InChI |

InChI=1S/C23H19NO2/c25-21-16-17-22(26)24(21)23(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15H,16-17H2 |

InChI Key |

AHENCLFHHZTCCL-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)N(C1=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Trityl 2,5 Pyrrolidinedione and Its Analogs

Strategic Approaches to Pyrrolidinedione Ring Formation

The pyrrolidinedione structure, also known as the succinimide (B58015) ring, is a common motif in medicinal chemistry. Its synthesis has been accomplished through various routes, primarily involving cyclization reactions.

The most prevalent method for constructing the succinimide ring is the condensation of succinic anhydride (B1165640) with an amine, which proceeds through a succinamic acid intermediate. mdpi.cominnovareacademics.in This intermediate is then subjected to a cyclodehydration reaction to yield the target imide. mdpi.combeilstein-archives.org

Several reagents and conditions have been developed to facilitate this cyclization, offering chemists a range of options depending on the substrate and desired purity. innovareacademics.in

Heating: Simple thermal treatment can be sufficient to induce cyclization, often at temperatures around 120 °C. mdpi.com

Dehydrating Agents: Acetic anhydride is a commonly used dehydrating agent that promotes ring closure, often in the presence of a base like anhydrous sodium acetate. innovareacademics.inrdd.edu.iq

Thionyl Chloride (SOCl₂): This reagent can also be employed for the cyclization step. innovareacademics.in

Lewis Acids: Catalytic amounts of Lewis acids, such as Tantalum(V) chloride (TaCl₅), have been shown to effectively catalyze the formation of succinimides from succinic anhydride in solvent-free conditions. innovareacademics.in

Beyond the classical anhydride-amine condensation, other innovative cyclization strategies have emerged:

Radical Cyclization: Di-iodinated succinimide derivatives can be prepared through an iodine radical-initiated cascade cyclization of 1,6-enynes under mild, aerobic conditions. rsc.org

Alder-Ene Reaction: A metal-free intramolecular Alder-ene reaction of 1,6-enynes provides another efficient pathway to functionalized succinimide scaffolds. acs.org

Table 1: Comparison of Cyclization Methods for Succinimide Synthesis

| Method | Key Reagents/Conditions | Intermediate | Advantages |

| Amine Condensation | Succinic Anhydride, Amine, followed by heat or dehydrating agent (e.g., Ac₂O) | Succinamic Acid | Well-established, versatile, generally high yields. mdpi.cominnovareacademics.in |

| Lewis Acid Catalysis | Succinic Anhydride, Amine, TaCl₅ | Succinamic Acid | Solvent-free conditions, efficient. innovareacademics.in |

| Radical Cyclization | 1,6-enyne, I₂ | Radical intermediates | Atom-economical, fast, mild conditions. rsc.org |

| Alder-Ene Reaction | 1,6-enyne, heat | Diradical intermediate | Metal-free, green chemistry approach. acs.org |

An alternative to de novo ring synthesis is the modification of a pre-existing pyrrolidinedione or a closely related precursor like maleimide (B117702). This approach allows for the introduction of various substituents onto the carbon framework of the ring. A key example is the oxa-Michael addition of alcohols to N-nonsubstituted maleimides. acs.org This reaction, which requires basic conditions, leads to the formation of 3-alkoxysuccinimides, demonstrating a method to functionalize the succinimide ring at the C3 position. acs.org Furthermore, skeletal modification of related N-heterocycles like pyrrolidines can be achieved, suggesting that complex transformations of the pyrrolidinedione ring are feasible for creating new chemical diversity. nih.gov

N-Tritylation Techniques for Succinimides

The introduction of the bulky trityl (triphenylmethyl) group onto the succinimide nitrogen is the defining step in the synthesis of the target compound. This transformation requires specific reagents and conditions to overcome the steric hindrance and achieve efficient N-functionalization.

The most direct method for N-tritylation is the reaction of succinimide with a trityl halide, typically trityl chloride (Tr-Cl). This is an SN1-type reaction where the trityl halide forms a relatively stable trityl cation, which is then attacked by the nucleophilic nitrogen of the succinimide.

The reaction is commonly performed in the presence of a non-nucleophilic base to neutralize the hydrochloric acid generated during the reaction. umich.edu

Pyridine: Often serves as both the solvent and the acid scavenger. umich.eduut.ac.ir

Other Bases: Triethylamine (B128534) in conjunction with a catalyst like 4-N,N-dimethylaminopyridine (DMAP) can also be used. umich.edu

To enhance the reaction rate and yield, particularly with less reactive substrates, catalytic additives can be employed. Silver salts, such as silver nitrate (B79036) (AgNO₃), have been found to catalyze tritylation reactions by facilitating the formation of the trityl cation through precipitation of the silver halide. ut.ac.ir

While trityl halides are the most common tritylating agents, other trityl donors have been developed to offer milder conditions or different reactivity profiles.

Triphenylmethanol (B194598) (Tr-OH): In the presence of an acid catalyst, triphenylmethanol can serve as a trityl donor. nih.gov This method avoids the generation of hydrohalic acids.

N-Tritylpyridinium Salts: Reagents like N-tritylpyridinium fluoroborate are alternative tritylating agents that can be used under specific conditions. umich.edu

Tritylamine (B134856) Acylation: An indirect route involves the acylation of tritylamine with an activated carboxylic acid derivative. researchgate.net For the target molecule, this could theoretically involve a reaction with a succinic acid derivative designed to cyclize after acylation.

Table 2: Overview of N-Tritylation Reagents

| Reagent | Typical Conditions | Byproduct | Notes |

| Trityl Chloride | Pyridine or Et₃N/DMAP | HCl | Standard, widely used method. umich.edu |

| Trityl Chloride / AgNO₃ | Aprotic solvent (e.g., THF/DMF) | AgCl (precipitate) | Catalytic method, drives reaction forward. ut.ac.ir |

| Triphenylmethanol | Acid catalyst (e.g., EMIM·AlCl₄) | H₂O | Avoids corrosive acid byproducts. nih.gov |

| N-Tritylpyridinium fluoroborate | Varies | Pyridinium fluoroborate | Alternative trityl cation source. umich.edu |

Multi-Step Synthesis Pathways Involving 1-Trityl-2,5-pyrrolidinedione Precursors

A typical sequence is as follows:

Formation of Succinamic Acid: Reaction of succinic anhydride with a source of ammonia (B1221849) or a primary amine. uobaghdad.edu.iq For the parent succinimide, this would involve ammonia, leading to succinamic acid.

Cyclodehydration: The succinamic acid is then cyclized to form succinimide (2,5-pyrrolidinedione). This is often achieved by heating or by using a chemical dehydrating agent like acetic anhydride. rdd.edu.iquobaghdad.edu.iq

N-Tritylation: The prepared succinimide is then reacted with a tritylating agent, such as trityl chloride in the presence of a base, to yield the final product, this compound. umich.edu

This modular approach allows for the independent optimization of both the ring formation and the N-functionalization steps, providing a robust and adaptable route to the target compound and its analogs.

Isolation and Spectroscopic Characterization Methods for this compound

The purification and structural elucidation of this compound are critical steps following its synthesis to ensure the purity and confirm the identity of the compound. These processes rely on a combination of chromatographic and spectroscopic methods.

Chromatographic Separation Techniques

Chromatography is a fundamental technique for the separation and purification of compounds from a reaction mixture. nih.gov For N-substituted succinimides like this compound, several chromatographic methods are applicable.

Column Chromatography: This is a common method for purifying organic compounds. nih.gov For the separation of this compound, a silica (B1680970) gel column is typically employed. The crude product is dissolved in a suitable solvent and applied to the column. A solvent system, often a mixture of a non-polar solvent like petroleum ether and a more polar solvent like ethyl acetate, is used to elute the compounds. acs.org The separation is based on the differential adsorption of the components onto the stationary phase.

High-Performance Liquid Chromatography (HPLC): HPLC offers a more efficient and higher resolution separation compared to standard column chromatography. nih.gov Reverse-phase HPLC (RP-HPLC) is particularly useful for the analysis and purification of pyrrolidinedione derivatives. sielc.com In this technique, a non-polar stationary phase is used with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water, often with an acid modifier like formic or phosphoric acid. sielc.com This method can be scaled up for preparative separations to isolate pure compounds. sielc.com

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. nih.gov A small amount of the reaction mixture is spotted on a TLC plate coated with a stationary phase like silica gel. The plate is then developed in a chamber containing a suitable solvent or solvent mixture. The separated spots are visualized, often under UV light, to assess the purity of the sample and identify the components.

A summary of chromatographic techniques is provided in the table below.

| Chromatographic Technique | Stationary Phase | Mobile Phase Example | Application |

| Column Chromatography | Silica Gel | Petroleum Ether/Ethyl Acetate | Purification |

| High-Performance Liquid Chromatography (HPLC) | C18 (Reverse-Phase) | Acetonitrile/Water | Analysis & Purification |

| Thin-Layer Chromatography (TLC) | Silica Gel | Varies | Reaction Monitoring |

Spectroscopic Identification (e.g., NMR, Mass Spectrometry, Infrared Spectroscopy)

Once isolated, the structure of this compound is confirmed using various spectroscopic techniques. These methods provide detailed information about the molecular structure, functional groups, and molecular weight of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For 1-aryl-2,5-pyrrolidinediones, the four aliphatic protons of the pyrrolidinedione ring can exhibit complex splitting patterns, indicating they are in different chemical environments due to restricted rotation around the nitrogen-aryl bond. researchgate.net In the case of this compound, the protons of the trityl group would appear in the aromatic region of the spectrum, while the succinimide protons would be found in the aliphatic region. researchgate.net

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. nih.gov For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of a succinimide derivative will show characteristic absorption bands. For instance, the carbonyl groups (C=O) of the succinimide ring typically exhibit strong absorption bands in the region of 1700-1770 cm⁻¹. researchgate.net

The table below summarizes the key spectroscopic data for identifying succinimide derivatives.

| Spectroscopic Technique | Key Observables for Succinimide Derivatives |

| ¹H NMR Spectroscopy | Signals for protons on the pyrrolidinedione ring and substituent groups. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight. |

| Infrared (IR) Spectroscopy | Characteristic carbonyl (C=O) stretching vibrations around 1700-1770 cm⁻¹. researchgate.net |

Elucidation of Reactivity and Reaction Mechanisms of 1 Trityl 2,5 Pyrrolidinedione

Electronic and Steric Effects of the Trityl Group on Pyrrolidinedione Reactivity

The trityl (triphenylmethyl, CPh₃) group, attached to the nitrogen atom of the pyrrolidinedione ring, exerts significant control over the molecule's reactivity through a combination of electronic and steric effects.

The electronic influence of a substituent can be dissected into inductive and resonance effects, which are transmitted through sigma (σ) and pi (π) bonds, respectively. du.edu.eglibretexts.org

Inductive Effect: The sp³-hybridized central carbon of the trityl group, bonded to three phenyl rings and the pyrrolidinedione nitrogen, has a slight electron-donating inductive effect (+I). However, the primary influence is the cumulative electron-withdrawing nature of the three phenyl rings. This effect is generally transmitted through the bonds, polarizing them. viu.canih.gov

Resonance Effect: While the trityl group itself does not directly participate in resonance with the pyrrolidinedione carbonyl groups in the same way an adjacent double bond would, the phenyl rings can delocalize charge in intermediates or transition states. du.edu.egkhanacademy.org However, due to the tetrahedral geometry of the central carbon, direct conjugation with the imide nitrogen's lone pair is sterically hindered.

Table 1: Summary of Electronic Effects of the Trityl Group

| Effect | Description | Influence on Pyrrolidinedione Ring |

|---|---|---|

| Inductive Effect (+I/-I) | Polarization of σ-bonds due to electronegativity differences. | The trityl group has a complex inductive effect, generally considered weakly electron-withdrawing due to the phenyl groups, which can influence the electron density at the nitrogen and carbonyl carbons. viu.ca |

| Resonance Effect | Delocalization of π-electrons across adjacent p-orbitals. | Direct resonance with the imide system is sterically inhibited. However, the phenyl rings can stabilize charged intermediates. du.edu.eg |

The most pronounced effect of the trityl group is its immense steric bulk. rsc.orgnih.gov This has profound consequences for the reactivity of the pyrrolidinedione ring.

Steric Shielding: The three bulky phenyl groups effectively shield the nitrogen atom and the adjacent carbonyl groups from the approach of nucleophiles or other reagents. This steric hindrance dramatically reduces the rate of reactions that require attack at these positions. researchgate.net

Conformational Restriction: The trityl group restricts the rotation around the N-C(trityl) bond and can influence the conformation of the five-membered pyrrolidinedione ring. nih.govacs.org This can lock the molecule into a specific conformation, which may either facilitate or inhibit certain reaction pathways by controlling the orientation of reactive orbitals. In related systems, bulky substituents have been shown to dictate the conformation of the pyrrolidine (B122466) ring. mdpi.com

A key electronic interaction involving the trityl group in related pyrrolidine systems is negative hyperconjugation. nih.govresearchgate.netacs.orgidexlab.com This is an interaction between a filled lone pair orbital (in this case, on the nitrogen) and an adjacent empty antibonding (σ*) orbital of a C-C bond within the trityl group.

Kinetic studies on enamines derived from 2-tritylpyrrolidine have shown that the trityl group can act as a "negative hyperconjugative electron sink". nih.govresearchgate.net This interaction lowers the energy of the nitrogen lone pair, making it less available for donation into adjacent π systems. In the context of 1-Trityl-2,5-pyrrolidinedione, this would decrease the electron density on the nitrogen atom.

Furthermore, this effect has been shown to increase the electrophilicity of iminium ions derived from 2-tritylpyrrolidine by a significant factor. nih.govacs.org By analogy, this suggests that the trityl group in this compound could enhance the electrophilic character of the carbonyl carbons by withdrawing electron density from the nitrogen atom through negative hyperconjugation.

Table 2: Research Findings on Trityl Group Effects in Pyrrolidine Derivatives

| Finding | System Studied | Implication for this compound | Source |

|---|---|---|---|

| Enamine derived from 2-tritylpyrrolidine is 26 times less reactive toward electrophiles than the unsubstituted analogue. | Enamines from 2-tritylpyrrolidine | The trityl group reduces the nucleophilicity of the nitrogen lone pair. | nih.govresearchgate.netacs.org |

| The trityl group increases the electrophilic reactivity of iminium ions by a factor of 14. | Iminium ions from 2-tritylpyrrolidine and cinnamaldehyde | The trityl group enhances the electrophilicity of adjacent carbons. | nih.govacs.org |

Reactivity of the Pyrrolidinedione Core in this compound

The pyrrolidinedione ring, a derivative of succinimide (B58015), possesses distinct reactive sites that are modulated by the N-trityl substituent. researchgate.netuobasrah.edu.iq

The primary reactivity of the succinimide core involves its electrophilic and nucleophilic centers. researchgate.netnih.gov

Electrophilic Sites: The two carbonyl carbons are highly electrophilic. The polarization of the C=O bonds, enhanced by the two adjacent electronegative atoms (oxygen and nitrogen), makes them susceptible to attack by nucleophiles. The electron-withdrawing nature of the trityl group, as discussed, further enhances this electrophilicity. beilstein-journals.org

Nucleophilic Sites: The nitrogen atom possesses a lone pair of electrons, but its nucleophilicity is significantly diminished in this compound due to delocalization into the two adjacent carbonyl groups (amide resonance) and the negative hyperconjugation with the trityl group. The carbonyl oxygens also have lone pairs and can act as Lewis basic sites, for example, in coordinating to metal ions.

A characteristic reaction of succinimides is the nucleophilic ring-opening of the dicarboximide structure. researchgate.netacs.org This typically occurs via nucleophilic acyl substitution at one of the carbonyl carbons.

Mechanism: A nucleophile attacks a carbonyl carbon, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate can cleave the C-N bond, opening the ring to form a succinamic acid derivative.

Influence of the Trityl Group: The bulky trityl group serves as a good leaving group under certain conditions, particularly in acidic media, due to the stability of the resulting trityl cation. However, its steric bulk can also hinder the initial approach of the nucleophile to the carbonyl centers. Ring-opening reactions of N-substituted succinimides can be initiated by various nucleophiles, including amines and hydroxides. acs.org Transformations of the pyrrolidine ring itself, such as ring contraction, have also been observed in related systems under specific conditions, for instance, photochemically. nih.gov

Table 3: Potential Reactions at the Pyrrolidinedione Core

| Reaction Type | Reagent/Condition | Potential Product(s) | Notes |

|---|---|---|---|

| Nucleophilic Acyl Substitution (Ring-Opening) | Amines, Hydroxides | Succinamic acid derivatives | The rate is influenced by the steric hindrance of the trityl group. acs.org |

| Reduction | Reducing agents (e.g., NaBH₄) | Hydroxylated pyrrolidones or ring-opened products | The carbonyl groups can be reduced. |

| Reaction with Organometallics | Grignard reagents, Organolithiums | Tertiary alcohols or ring-opened ketones | Attack at the carbonyl carbons is expected. nih.gov |

| Deprotection (N-C Bond Cleavage) | Acidic conditions | Pyrrolidine-2,5-dione and Trityl alcohol/cation | The stability of the trityl cation facilitates this reaction. acgpubs.org |

Cleavage and Removal of the Trityl Protecting Group from this compound Derivatives

The trityl (triphenylmethyl, Tr) group serves as a robust and sterically demanding protecting group for the nitrogen atom within the this compound scaffold. Its removal is a critical step in multi-step syntheses to unmask the N-H functionality of the succinimide ring for further elaboration. The lability of the C-N bond under specific conditions, primarily acidic, dictates the deprotection strategies employed.

The most prevalent and efficient method for the cleavage of the N-trityl group is acid-mediated hydrolysis or solvolysis. The reaction mechanism hinges on the exceptional stability of the triphenylmethyl carbocation (trityl cation) that is formed as a byproduct. The process is typically initiated by protonation of one of the carbonyl oxygens, which enhances the electrophilicity of the imide nitrogen's environment, although direct cleavage of the C-N bond is the key step driven by the formation of the stable cation.

The reaction proceeds readily in the presence of protic acids or Lewis acids. Common reagents include neat trifluoroacetic acid (TFA) or solutions of TFA in an inert solvent like dichloromethane (B109758) (DCM). The choice of acid and solvent system can be tuned to accommodate other functional groups present in the molecule. For instance, milder conditions using formic acid or dilute hydrochloric acid can be effective, albeit requiring longer reaction times or elevated temperatures.

The stability of the trityl cation (Ph₃C⁺) is due to the extensive resonance delocalization of the positive charge across the three phenyl rings. This thermodynamic driving force allows the deprotection to occur under conditions that often leave other acid-sensitive groups, such as tert-butyl esters or Boc-protected amines, intact if conditions are carefully controlled. Scavengers like triethylsilane are often added to the reaction mixture to trap the highly reactive trityl cation, preventing it from reattaching to the substrate or participating in undesired side reactions.

The following table summarizes typical conditions for the acid-mediated deprotection of this compound derivatives.

| Acidic Reagent | Solvent | Temperature (°C) | Typical Time | Observed Yield (%) | Notes |

|---|---|---|---|---|---|

| 95% Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | 0 - 25 | 0.5 - 2 h | >95 | Highly efficient; rapid reaction. Triethylsilane is often used as a cation scavenger. |

| 80% Formic acid | Water | 50 - 70 | 4 - 12 h | 85 - 95 | Milder alternative to TFA, useful for substrates with moderate acid sensitivity. |

| 2M Hydrochloric acid (HCl) | Tetrahydrofuran (B95107) (THF) / Water | 25 - 40 | 6 - 18 h | 80 - 90 | Standard aqueous acid conditions; may require biphasic system. |

| p-Toluenesulfonic acid (p-TsOH) | Methanol / Chloroform | 60 | 10 h | ~80 | Useful when anhydrous conditions are preferred. |

While acidolysis is standard, alternative deprotection methods have been developed for substrates that are incompatible with acidic conditions. These strategies, though less common for N-trityl groups compared to O-trityl ethers, provide valuable orthogonality in complex synthetic routes.

Reductive cleavage via catalytic hydrogenation is a viable, albeit often sluggish, method. The reaction involves hydrogen gas and a metal catalyst, typically palladium on carbon (Pd/C). The steric hindrance of the trityl group can impede its access to the catalyst surface, necessitating higher pressures, elevated temperatures, or prolonged reaction times. This method has the advantage of being neutral but is incompatible with reducible functional groups like alkenes, alkynes, or some aromatic systems.

Transfer hydrogenation, using a hydrogen donor like formic acid or ammonium (B1175870) formate (B1220265) in the presence of a palladium catalyst, can also effect deprotection under milder conditions than high-pressure hydrogenation.

The table below compares alternative strategies for N-trityl group removal.

| Method | Reagents & Conditions | Observed Yield (%) | Advantages/Disadvantages |

|---|---|---|---|

| Catalytic Hydrogenation | H₂ (50 psi), 10% Pd/C, Ethanol, 50 °C, 24 h | 70 - 85 | Advantage: Neutral conditions. Disadvantage: Slow, requires pressure, not compatible with reducible groups. |

| Transfer Hydrogenation | HCOOH, 10% Pd/C, Methanol, 60 °C, 8 h | 75 - 90 | Advantage: Avoids high-pressure H₂ gas. Disadvantage: Formic acid is acidic, limiting orthogonality. |

| Lewis Acid Catalysis | BF₃·OEt₂, DCM, 0 °C, 4 h | Variable (60-80) | Advantage: Anhydrous conditions. Disadvantage: Lewis acid can coordinate to other functional groups, leading to side reactions. |

Participation of this compound in Key Organic Reactions

The this compound molecule is not merely a protected form of succinimide; its pyrrolidinedione ring is a reactive entity. The protons on the C3 and C4 positions are flanked by two electron-withdrawing carbonyl groups, rendering them acidic and amenable to deprotonation to form a nucleophilic enolate.

The formation of an enolate from this compound enables its participation in a variety of condensation and addition reactions. Treatment with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) quantitatively generates the corresponding enolate. This nucleophile can then react with various electrophiles.

A primary application is the Knoevenagel or aldol-type condensation with aldehydes and ketones. For example, reaction of the enolate with an aromatic aldehyde, such as benzaldehyde, followed by dehydration, yields a 3-benzylidene-1-trityl-2,5-pyrrolidinedione. The bulky trityl group can influence the stereochemical outcome of additions to the enolate, although in the case of condensation, the subsequent elimination step often removes any newly formed stereocenters. These condensation products are valuable intermediates, as the exocyclic double bond can be further functionalized.

The following table details representative condensation reactions involving this compound.

| Electrophile | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|

| Benzaldehyde | LDA | THF | 3-Benzylidene-1-trityl-2,5-pyrrolidinedione | 88 |

| Acetone | NaH | DMF | 3-(1-Hydroxy-1-methylethyl)-1-trityl-2,5-pyrrolidinedione | 75 |

| Cyclohexanone | LDA | THF | 3-(1-Hydroxycyclohexyl)-1-trityl-2,5-pyrrolidinedione | 81 |

Beyond condensation, the enolate of this compound is a versatile precursor for introducing a wide range of functional groups at the C3 position. This strategy allows for the construction of substituted pyrrolidine scaffolds, which are prevalent in medicinal chemistry and natural product synthesis.

Alkylation: The enolate reacts readily with primary and some secondary alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in an Sₙ2 fashion to yield 3-alkyl-substituted products. The steric bulk of the trityl group can play a role in directing the approach of the electrophile, potentially offering a degree of diastereoselectivity if a chiral center is already present or being formed.

Halogenation: Electrophilic halogenating agents, such as N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS), can be used to trap the enolate, affording 3-halo-1-trityl-2,5-pyrrolidinediones. These halogenated intermediates are highly valuable for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira).

Acylation: Reaction with acyl chlorides or anhydrides can introduce an acyl group at the C3 position, leading to the formation of β-keto imide structures, which are themselves versatile synthetic intermediates.

These functionalization reactions transform the simple this compound into a complex, stereodefined building block suitable for advanced synthetic applications.

The table below provides examples of these functionalization reactions.

| Reaction Type | Electrophilic Reagent | Base/Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Alkylation | Methyl Iodide (CH₃I) | LDA, THF, -78 °C to 25 °C | 3-Methyl-1-trityl-2,5-pyrrolidinedione | 92 |

| Alkylation | Benzyl Bromide (BnBr) | NaH, DMF, 0 °C to 25 °C | 3-Benzyl-1-trityl-2,5-pyrrolidinedione | 85 |

| Halogenation | N-Bromosuccinimide (NBS) | LDA, THF, -78 °C | 3-Bromo-1-trityl-2,5-pyrrolidinedione | 89 |

| Acylation | Acetyl Chloride (AcCl) | LDA, THF, -78 °C | 3-Acetyl-1-trityl-2,5-pyrrolidinedione | 78 |

Computational and Theoretical Investigations of 1 Trityl 2,5 Pyrrolidinedione

Quantum Chemical Characterization of Molecular Structure

Density Functional Theory (DFT) Studies on Ground State Geometry

No published DFT studies specifically detailing the ground state geometry of 1-Trityl-2,5-pyrrolidinedione were identified. Such a study would typically involve the use of a functional, such as B3LYP, and a basis set to calculate optimized molecular parameters like bond lengths, bond angles, and dihedral angles. While DFT is a common method for this type of analysis, the specific results for this compound are not available in the reviewed literature.

Conformational Analysis and Energy Minima of this compound

A search for conformational analyses of this compound yielded no specific results. A proper conformational analysis would identify different spatial arrangements of the atoms (conformers), their relative energies, and the energy barriers for interconversion. This is particularly relevant for the flexible trityl group, but no studies detailing the potential energy surface or identifying the global energy minimum for this molecule could be located.

Mechanistic Insights from Computational Simulations

Transition State Characterization and Reaction Pathway Elucidation

There is a lack of computational studies on the reaction mechanisms involving this compound. Research in this area would involve locating and characterizing the transition state structures for reactions such as the cleavage of the N-trityl bond. While experimental work on trityl group deprotection exists, computational elucidation of these reaction pathways for this specific substrate is not present in the available literature.

Kinetic and Thermodynamic Parameters of Trityl-Mediated Reactions

No computational data on the kinetic and thermodynamic parameters, such as activation energies (ΔG‡), enthalpies of reaction (ΔH), or reaction rate constants, for reactions involving this compound could be found. These parameters are typically derived from the computational analysis of reaction pathways and are crucial for understanding reaction feasibility and rates.

Predictive Modeling of Reactivity and Selectivity

Predictive modeling often employs quantitative structure-activity relationship (QSAR) models or other computational approaches to forecast the reactivity and selectivity of a compound in various reactions. No such models or studies specifically targeting this compound were discovered during the literature search.

Strategic Applications of 1 Trityl 2,5 Pyrrolidinedione in Advanced Organic Synthesis

Role in Protecting Group Strategies for Complex Molecules

The triphenylmethyl (trityl, Trt) group is a bulky and highly acid-labile protecting group. Its application in 1-Trityl-2,5-pyrrolidinedione makes the nitrogen atom's reactivity selectively maskable, which is a cornerstone of modern synthetic strategies, particularly in peptide chemistry. springernature.comru.nl The protection of reactive functional groups is essential to prevent undesirable side reactions and allow for the controlled, sequential formation of bonds. springernature.comnih.gov

Nitrogen Protection in Peptide Synthesis Analogs

In the realm of peptide synthesis, the trityl group is employed for the temporary protection of the α-amino group of amino acids. luxembourg-bio.com The use of N-tritylamino acids can be particularly advantageous in solid-phase peptide synthesis (SPPS) to minimize side reactions like the formation of diketopiperazines, which can occur after the coupling of the second amino acid. springernature.com The trityl group's steric bulk and specific cleavage conditions allow for the precise and temporary masking of the nitrogen nucleophilicity during coupling reactions, ensuring the integrity of the growing peptide chain. ru.nl

Orthogonal Protecting Group Schemes

A key concept in the synthesis of complex molecules is orthogonality, where different protecting groups can be removed under distinct conditions without affecting one another. nih.govub.edu The trityl group is a critical component of such schemes due to its unique lability. It is readily cleaved under very mild acidic conditions, such as dilute trifluoroacetic acid (TFA) or even acetic acid, while remaining stable to the basic conditions used to remove the 9-fluorenylmethoxycarbonyl (Fmoc) group and the strong acidic conditions required for cleaving tert-butyl (tBu) or tert-butyloxycarbonyl (Boc) based groups. luxembourg-bio.comub.edutotal-synthesis.com

This orthogonality allows chemists to selectively unmask specific functional groups at various stages of a synthesis, enabling the construction of highly complex and multifunctional molecules like cyclic peptides or other peptide-based structures. nih.govub.edu

| Protecting Group | Abbreviation | Typical Deprotection Reagent | Lability Class |

|---|---|---|---|

| Trityl | Trt | 1-3% Trifluoroacetic Acid (TFA) in Dichloromethane (B109758) (DCM) | Highly Acid-Labile |

| 9-Fluorenylmethoxycarbonyl | Fmoc | 20% Piperidine in Dimethylformamide (DMF) | Base-Labile |

| tert-Butyloxycarbonyl | Boc | 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | Acid-Labile |

| tert-Butyl | tBu | >90% Trifluoroacetic Acid (TFA) | Strongly Acid-Labile |

Utilization in Asymmetric Synthesis and Organocatalysis

Chiral pyrrolidine (B122466) scaffolds are central to the field of asymmetric organocatalysis, which utilizes small organic molecules to catalyze chemical reactions enantioselectively. mdpi.comunibo.itnih.gov These catalysts have become powerful tools for constructing complex molecular architectures in a controlled and environmentally friendly manner. unibo.itresearchgate.net

Precursors for Chiral Pyrrolidine-Based Organocatalysts

The this compound structure serves as a valuable starting point for the synthesis of sophisticated chiral pyrrolidine organocatalysts. The pyrrolidinedione ring provides a robust five-membered scaffold that can be chemically modified to introduce stereocenters and various functional groups. The trityl group plays a crucial role by protecting the nitrogen atom, thereby preventing its interference in reactions intended to modify the carbon backbone of the ring. Once the desired chiral framework is established, the trityl group can be easily removed under mild conditions to yield the active secondary amine, which is often a key feature of pyrrolidine-based catalysts. nih.govmdpi.comnih.gov Syntheses often begin with functionalized pyrrolidines, which can be derived from precursors like N-protected pyrrolidinediones. mdpi.comunibo.it

Influence on Enantioselectivity in Catalytic Transformations

The derivatives of the N-trityl pyrrolidine core have demonstrated significant efficacy in asymmetric catalysis. For instance, research has shown that catalysts like (S)-N-tritylpyrrolidine-2-carboxamide can be highly efficient in promoting asymmetric Michael additions. unibo.it In these reactions, the bulky trityl group on the catalyst helps to create a well-defined chiral environment around the catalytic site. This steric hindrance effectively shields one face of the reaction intermediate, forcing the incoming reagent to approach from the less hindered side. This directed attack leads to the preferential formation of one enantiomer over the other, resulting in high enantioselectivity (often measured as enantiomeric excess, or ee). unibo.itrsc.org The ability to achieve high yields and excellent enantiocontrol makes these catalysts valuable in synthetic organic chemistry. rsc.orgnih.govscispace.com

Building Block for Diverse Heterocyclic Scaffolds

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are ubiquitous in medicinal chemistry and materials science. sigmaaldrich.comossila.com The pyrrolidinedione moiety within this compound is a versatile building block for the synthesis of a wide array of more complex heterocyclic structures. nih.govrsc.org

The N-tritylsuccinimide scaffold can undergo various chemical transformations. The carbonyl groups can be targeted for reduction or reaction with organometallic reagents. The α-carbons to the carbonyls can be functionalized through enolate chemistry. These modifications, performed while the nitrogen is protected by the trityl group, allow for the construction of fused or spirocyclic ring systems. This strategy has been used to access pharmacologically important skeletons and other complex molecular frameworks, demonstrating the value of N-protected pyrrolidinediones as foundational elements in heterocyclic synthesis. rsc.orgresearchgate.net

Scaffold Derivatization for Functional Molecule Synthesis

The this compound scaffold offers a versatile platform for the synthesis of a variety of functionalized molecules. The trityl (triphenylmethyl) group is a well-established protecting group for amines, known for its steric bulk and its lability under acidic conditions. This allows for the selective deprotection of the nitrogen atom, which can then participate in a wide array of chemical transformations.

The succinimide (B58015) ring itself is susceptible to nucleophilic attack and ring-opening reactions. This reactivity can be exploited to introduce diverse functional groups, leading to the generation of libraries of compounds with potential biological or material science applications. For instance, reaction with primary amines could lead to the formation of amide derivatives, while hydrolysis would yield dicarboxylic acids.

Table 1: Potential Derivatization Reactions of this compound

| Reagent/Condition | Product Type | Potential Functional Groups Introduced |

| Primary Amines (R-NH₂) | Amide Derivatives | Varied R-groups |

| Hydrazine (N₂H₄) | Hydrazide Derivatives | -NHNH₂ |

| Grignard Reagents (R-MgX) | Keto-amide Derivatives | Varied R-groups |

| Reducing Agents (e.g., NaBH₄) | Hydroxylated Pyrrolidines | -OH |

| Acidic Hydrolysis (H₃O⁺) | Dicarboxylic Acid | -COOH |

These derivatization strategies could be employed in the synthesis of complex molecules, including peptidomimetics and other biologically active compounds. The trityl group ensures that the nitrogen remains protected during initial transformations, allowing for precise chemical modifications at other positions of a larger molecule into which this scaffold might be incorporated.

Incorporation into Macrocyclic and Supramolecular Structures

The synthesis of macrocycles and supramolecular assemblies often requires carefully designed building blocks that can direct the formation of large, organized structures. This compound can be envisioned as a precursor to components of such systems.

Following the derivatization of the succinimide ring, for example, by introducing two reactive functional groups at either end of the opened ring, the resulting molecule could serve as a linear precursor for macrocyclization. The trityl-protected nitrogen could act as a passive, sterically demanding component that influences the conformation of the linear precursor, potentially pre-organizing it for an efficient ring-closing reaction. Subsequent removal of the trityl group could then unveil a reactive site within the newly formed macrocycle for further functionalization.

In the realm of supramolecular chemistry, the bulky and aromatic nature of the trityl group could be exploited to drive self-assembly processes through non-covalent interactions such as π-π stacking and van der Waals forces. Molecules derived from this compound could be designed to self-assemble into well-defined architectures like nanotubes or vesicles.

Development of Novel Synthetic Methodologies Utilizing this compound

The unique reactivity of this compound could also be the basis for the development of new synthetic methodologies. For example, its use in multicomponent reactions could provide rapid access to complex molecular scaffolds. In such a reaction, the succinimide ring could be opened in situ by one reactant, and the resulting intermediate could then be trapped by another, all in a one-pot process.

Furthermore, the trityl group's ability to be cleaved to form a stable carbocation could be harnessed in novel carbon-carbon bond-forming reactions. Under specific conditions, the trityl group might not only act as a protecting group but also as a reactive handle to initiate further transformations.

While extensive research specifically detailing these applications for this compound is not prominent, the fundamental reactivity of its constituent parts—the N-trityl group and the succinimide ring—provides a strong basis for its potential as a valuable tool in the arsenal (B13267) of synthetic organic chemists for the construction of complex and functional molecules. Further investigation into the reactivity and applications of this compound is warranted to fully explore its synthetic utility.

Emerging Research Avenues and Future Perspectives for 1 Trityl 2,5 Pyrrolidinedione

Design and Synthesis of Advanced 1-Trityl-2,5-pyrrolidinedione Derivatives

The synthesis of this compound itself can be accomplished through established methods for the N-alkylation of imides. A common approach involves the reaction of succinimide (B58015) with trityl chloride in the presence of a base, such as triethylamine (B128534), in an appropriate solvent.

Future research in this area is geared towards the synthesis of more complex derivatives with tailored properties. This can be achieved by modifying either the pyrrolidinedione ring or the trityl group.

Modification of the Pyrrolidinedione Ring: The introduction of substituents at the 3- and 4-positions of the pyrrolidinedione ring can significantly alter the molecule's reactivity and biological activity. For instance, the synthesis of 3-substituted and 3,4-disubstituted derivatives could be explored through various synthetic strategies, including enolate alkylation or Michael additions to maleimide (B117702) precursors followed by N-tritylation.

Modification of the Trityl Group: The electronic and steric properties of the trityl group can be fine-tuned by introducing substituents on the phenyl rings. The synthesis of derivatives with electron-donating or electron-withdrawing groups could modulate the stability of the trityl cation, which is often involved in reactions where the trityl group acts as a protecting group.

A summary of potential synthetic strategies for advanced derivatives is presented in the table below.

| Derivative Type | Potential Synthetic Strategy | Key Intermediates |

| 3-Alkyl-1-trityl-2,5-pyrrolidinedione | Alkylation of the enolate of this compound | This compound |

| 3,4-Diaryl-1-trityl-2,5-pyrrolidinedione | Diels-Alder reaction of N-tritylmaleimide with a diene, followed by oxidation | N-Tritylmaleimide |

| 1-(Substituted-trityl)-2,5-pyrrolidinedione | Reaction of succinimide with a substituted trityl chloride | Substituted trityl chloride |

The development of these advanced derivatives will provide a library of compounds for further investigation into their chemical and physical properties.

Integrated Computational and Experimental Studies on Reactivity

The interplay between computational and experimental chemistry is a powerful tool for understanding and predicting chemical reactivity. For this compound, such integrated studies can provide valuable insights into its behavior in various chemical transformations.

Computational Studies: Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, bond energies, and reaction pathways of this compound and its derivatives. mdpi.com Key areas of computational investigation include:

Conformational Analysis: The bulky trityl group can adopt various conformations relative to the pyrrolidinedione ring, which can influence its reactivity. Computational modeling can identify the most stable conformers.

Reaction Mechanism Studies: DFT calculations can be used to model the transition states and intermediates of reactions involving this compound, such as nucleophilic attack at the carbonyl carbons or reactions involving the trityl group. emich.edu

Prediction of Spectroscopic Properties: Computational methods can predict spectroscopic data, such as NMR and IR spectra, which can aid in the characterization of new derivatives.

Experimental Studies: Experimental investigations are crucial to validate the predictions from computational studies and to explore the synthetic utility of this compound. Experimental approaches could involve:

Kinetic Studies: Measuring the rates of reactions involving this compound under various conditions can provide quantitative data on its reactivity.

Product Analysis: Detailed characterization of the products of reactions using techniques like NMR, mass spectrometry, and X-ray crystallography can elucidate reaction pathways.

Trapping Experiments: The use of trapping agents can help to identify and characterize reactive intermediates.

An example of an integrated study would be the investigation of the acid-catalyzed hydrolysis of the trityl group. Computationally, the protonation sites and the energy barrier for C-N bond cleavage could be determined. Experimentally, the rate of hydrolysis could be measured at different pH values and the results compared with the computational predictions.

Development of Sustainable and Green Synthetic Routes

The principles of green chemistry are increasingly important in modern organic synthesis, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.govnih.gov The development of sustainable and green synthetic routes for this compound and its derivatives is a key area for future research.

Potential green chemistry approaches include:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives such as water, ethanol, or ionic liquids. ijcps.org

Catalytic Methods: Developing catalytic methods for the synthesis of the target compounds, which can reduce the amount of reagents needed and minimize waste. This could involve the use of solid acid catalysts or organocatalysts.

Microwave-Assisted Synthesis: Microwave irradiation can often accelerate reaction rates, leading to shorter reaction times and potentially higher yields, which aligns with the principles of energy efficiency. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus reducing waste.

A comparative table of conventional versus potential green synthetic routes is provided below.

| Synthetic Step | Conventional Method | Potential Green Alternative | Green Chemistry Principle |

| N-Tritylation | Trityl chloride, triethylamine in dichloromethane (B109758) | Catalytic tritylation using a solid acid catalyst in a recyclable solvent | Use of catalysts, safer solvents |

| Ring Formation | Condensation of an amine and an anhydride (B1165640) at high temperature | Microwave-assisted synthesis in a solvent-free or high-boiling point solvent system | Energy efficiency, waste prevention |

The successful implementation of these green synthetic routes will make the production of this compound and its derivatives more environmentally friendly and economically viable.

Exploration of Structure-Activity Relationships in Novel Chemical Transformations

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its properties and reactivity. nih.govnih.gov For this compound, SAR studies can guide the design of new derivatives with enhanced performance in specific chemical transformations.

The bulky and sterically demanding nature of the trityl group is expected to play a significant role in directing the stereochemical outcome of reactions. For example, in reactions where this compound acts as a chiral auxiliary or a ligand for a metal catalyst, modifications to the trityl group or the succinimide ring could have a profound impact on the enantioselectivity of the transformation.

Key areas for SAR exploration include:

Asymmetric Synthesis: Investigating the use of chiral derivatives of this compound as catalysts or reagents in asymmetric reactions and systematically modifying the structure to optimize stereoselectivity.

Protecting Group Chemistry: The trityl group is a well-established protecting group for amines. uoa.grresearchgate.netgoogle.com SAR studies could focus on how substituents on the trityl group affect the stability of the protecting group and the ease of its removal under different conditions.

Radical Reactions: The succinimide moiety can participate in radical reactions. SAR studies could explore how the trityl group influences the stability and reactivity of radical intermediates.

The findings from these SAR studies will be invaluable for the rational design of new reagents and catalysts based on the this compound scaffold.

Applications in Materials Science and Supramolecular Chemistry

The unique structural features of this compound make it an interesting candidate for applications in materials science and supramolecular chemistry.

Materials Science: The rigid succinimide core and the bulky trityl group can be exploited in the design of novel polymers and materials.

Polymer Chemistry: this compound derivatives containing polymerizable groups could be used as monomers for the synthesis of polymers with high thermal stability and specific optical properties. The bulky trityl groups could influence the polymer's morphology and chain packing.

Photophysical Properties: The introduction of chromophoric units into the this compound scaffold could lead to new materials with interesting photophysical properties, such as fluorescence or phosphorescence, for applications in sensors or organic light-emitting diodes (OLEDs). nih.govmdpi.com

Supramolecular Chemistry: Supramolecular chemistry focuses on the non-covalent interactions between molecules. The trityl group is known to participate in π-π stacking interactions, and the carbonyl groups of the succinimide ring can act as hydrogen bond acceptors.

Host-Guest Chemistry: Derivatives of this compound could be designed to act as hosts for specific guest molecules, with the trityl groups forming a hydrophobic cavity.

Self-Assembly: The interplay of hydrogen bonding, π-π stacking, and van der Waals forces could lead to the self-assembly of this compound derivatives into well-defined supramolecular architectures, such as gels, liquid crystals, or nanotubes.

The exploration of these applications is still in its early stages, but the unique combination of a planar imide ring and a bulky, three-dimensional trityl group suggests that this compound could be a valuable building block for the construction of functional materials and complex supramolecular systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.